![molecular formula C18H19N3O B2876774 2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide CAS No. 1436067-70-7](/img/structure/B2876774.png)
2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple functional groups and a heterocyclic ring. The pyridine ring is a planar six-membered ring with conjugated pi electrons, similar to benzene. The amide group (-CONH2) is a key functional group in this molecule, which would be expected to participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is susceptible to electrophilic aromatic substitution reactions, while the amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar amide group would likely make this compound somewhat soluble in polar solvents. The pyridine ring might contribute to its stability and rigidity .Applications De Recherche Scientifique
Overview
The chemical compound "2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide" is of significant interest in scientific research due to its potential applications in various fields. This document highlights several studies that explore its applications, excluding any discussions related to drug use, dosages, and side effects, in line with the specified requirements.
Synthetic Routes and Oxidation Reactivity
One area of interest involves the exploration of synthetic routes to related compounds and their oxidation reactivity. Pailloux et al. (2007) described synthetic routes to "2-(pyridin-2-yl)-N,N-diphenylacetamide" and its methylated derivative, providing insights into their chemical oxidation with different agents. This research could offer foundational knowledge for developing novel compounds with enhanced pharmacological profiles or for other scientific applications (Pailloux et al., 2007).
Antimicrobial Activity
Another study by Fahim and Ismael (2019) focused on the synthesis of novel sulfonamide derivatives, including reactions with 2-bromo-N-(phenylsulfonyl)acetamide derivatives. These compounds showed significant antimicrobial activity, highlighting the potential of derivatives of the main compound for use in combating microbial infections (Fahim & Ismael, 2019).
Anticonvulsant Activity
Research into the anticonvulsant properties of related compounds, such as omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, has been conducted by Soyer et al. (2004). These studies evaluate the potential of such derivatives for use in treating seizure disorders, indicating possible therapeutic applications beyond their basic chemical interest (Soyer et al., 2004).
Analgesic and Anti-inflammatory Applications
The exploration of analogues for known analgesic and anti-inflammatory agents also sheds light on potential applications. For instance, adamantyl analogues of paracetamol, a compound structurally similar to the subject of interest, have been synthesized and evaluated for their analgesic properties, suggesting the possibility of developing new pain management solutions (Fresno et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-12-21(13-17-11-7-8-15(2)19-17)14-18(22)20-16-9-5-4-6-10-16/h1,4-11H,12-14H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKJLBXIABXSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

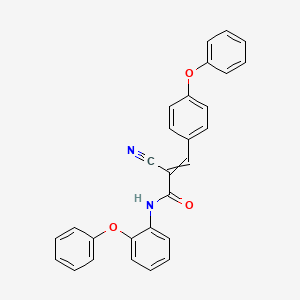
![3-Methyl-5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2876692.png)
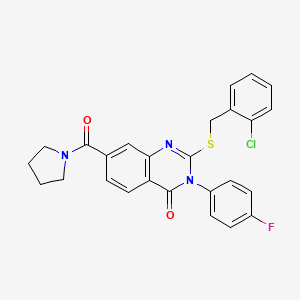
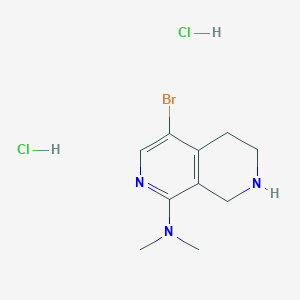
![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)
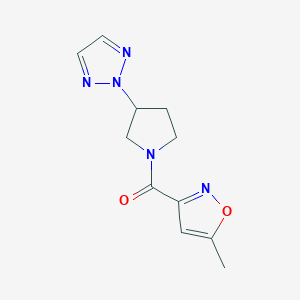
![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)
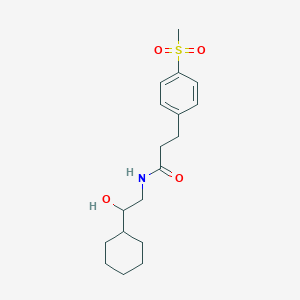
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)